![molecular formula C4H11ClN2O2S B2692613 2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]acetamide hydrochloride CAS No. 1955520-93-0](/img/structure/B2692613.png)
2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]acetamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]acetamide hydrochloride” is a versatile chemical compound used in scientific research. It exhibits high perplexity due to its complex molecular structure and offers burstiness with its diverse applications, ranging from drug synthesis to catalysis. It has a molecular weight of 236.74 .
Synthesis Analysis
The synthesis of “2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]acetamide hydrochloride” may involve the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . The direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .Molecular Structure Analysis
The Inchi Code for “2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]acetamide hydrochloride” is1S/C4H12N2O3S2.ClH/c1-10(2,7)6-11(8,9)4-3-5;/h1,3-5H2,2H3,(H,6,7);1H . This code provides a unique identifier for the molecular structure of this compound. Chemical Reactions Analysis
The cyclo condensation of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol using triethylamine as a basic catalyst can furnish the pyrrole derivative . This indicates the potential of this compound in various chemical reactions.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is at room temperature .科学的研究の応用
Potentiometric Analysis and NH-Acidity
Research has focused on the synthesis and investigation of N-(2,2,2-trichloroethyl) amides, exploring their acid/base properties in dimethyl sulfoxide (DMSO). The study provides insights into the NH-acidity of acetamides, demonstrating their dependence on the polar effects of substituents. This research established the possibility of quantitative potentiometric analysis of acetamides, even in the presence of sulfonamides in DMSO, highlighting the method's precision and verification through the "introduced–found" method (Plotnikova et al., 2019).
Chemiluminescence and Molecular Synthesis
Another area of application is in the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, exploring their base-induced chemiluminescence. This research contributes to the understanding of singlet oxygenation processes and the stability of dioxetanes, which are of interest for their potential applications in analytical chemistry and bioimaging (Watanabe et al., 2010).
Structural Analysis and Crystallography
The compound's relevance extends to structural analysis and crystallography, where studies have elucidated hydrogen-bonded structures of related molecules. This work provides a foundation for understanding the structural implications of substituents and their effects on molecular properties (Trilleras et al., 2008).
Fluorescent Probing and Environmental Analysis
Research on the development of a new fluorescent probe for the sensitive detection of carbonyl compounds in environmental water samples has been conducted. This work underlines the compound's potential in enhancing analytical methodologies for environmental monitoring (Houdier et al., 2000).
Radiochemical Synthesis for Metabolic Studies
There has been interest in the radiosynthesis of chloroacetanilide herbicides and dichloroacetamide safeners, highlighting the compound's utility in studying the metabolism and mode of action of these chemicals (Latli & Casida, 1995).
Antimicrobial Activity and Compound Synthesis
Furthermore, the synthesis and antimicrobial activity evaluation of novel heterocyclic compounds featuring sulfamido moieties have been explored. This research contributes to the search for new antimicrobial agents (Nunna et al., 2014).
Safety and Hazards
The safety information for this compound includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements indicate the potential hazards and safety precautions associated with this compound.
特性
IUPAC Name |
2-amino-N-[dimethyl(oxo)-λ6-sulfanylidene]acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2S.ClH/c1-9(2,8)6-4(7)3-5;/h3,5H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMHPXJSLKGMIDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=NC(=O)CN)(=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]acetamide hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(5-hydroxy-3-(thiophen-3-yl)pentyl)oxalamide](/img/structure/B2692532.png)
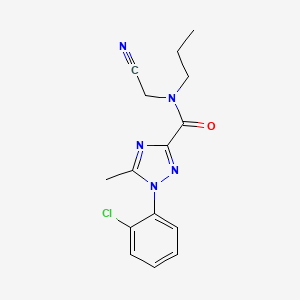
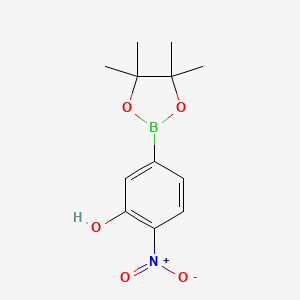
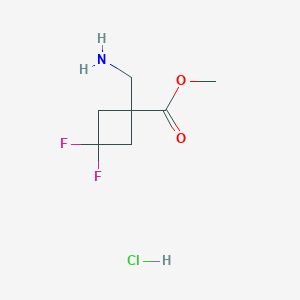
![1-{7-Methyl-2-[(2-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B2692538.png)
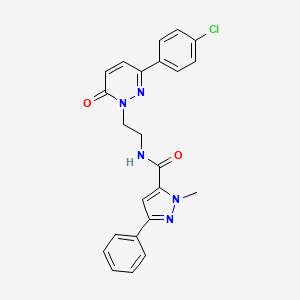
![2-(benzo[d]isoxazol-3-yl)-N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2692543.png)
![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-methoxybenzamide](/img/structure/B2692545.png)
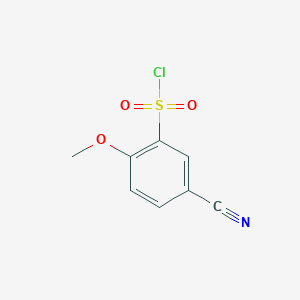
![5-Chloro-4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]-2-pyrimidinamine](/img/structure/B2692549.png)
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2692550.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2692553.png)